molecular formula C12H15ClO2 B11949705 3-(4-Chlorophenyl)hexanoic acid CAS No. 15954-51-5

3-(4-Chlorophenyl)hexanoic acid

Cat. No.: B11949705
CAS No.: 15954-51-5
M. Wt: 226.70 g/mol
InChI Key: GSSBSZFPTQRYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)hexanoic acid (molecular formula: C₁₂H₁₅ClO₂) is a substituted hexanoic acid featuring a 4-chlorophenyl group at the third carbon of the aliphatic chain. Its SMILES representation is CCCC(CC(=O)O)C1=CC=C(C=C1)Cl, and its InChIKey is GSSBSZFPTQRYBV-UHFFFAOYSA-N . This compound is characterized by a six-carbon backbone terminated by a carboxylic acid group, with the aromatic chlorophenyl moiety influencing its electronic and steric properties.

Properties

CAS No.

15954-51-5

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

3-(4-chlorophenyl)hexanoic acid

InChI

InChI=1S/C12H15ClO2/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,14,15)

InChI Key

GSSBSZFPTQRYBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)hexanoic acid typically involves the reaction of 4-chlorobenzyl chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the hexanoic acid chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Histone Deacetylase Inhibition:
Recent studies have demonstrated the potential of 3-(4-Chlorophenyl)hexanoic acid derivatives as histone deacetylase inhibitors. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. The modification of this compound has led to the synthesis of several derivatives that exhibit significant antiproliferative activity against cancer cell lines.

  • Synthesis and Activity:
    A series of compounds derived from this compound were synthesized and tested for their ability to inhibit HDACs. Among these, some derivatives showed promising results with IC50 values indicating strong inhibitory effects on human colon cancer cells (HCT-116) and cervical cancer cells (HeLa). For instance, one study reported that certain derivatives had IC50 values as low as 0.69 μM, showcasing their potential as effective anticancer agents compared to standard treatments like doxorubicin, which had an IC50 of 2.29 μM .

Structure-Activity Relationship Studies

Modification and Optimization:
The structure-activity relationship (SAR) studies of this compound have been pivotal in optimizing its anticancer properties. By altering functional groups on the hexanoic acid backbone, researchers have been able to enhance the compound's potency and selectivity towards specific cancer cell lines.

  • Key Findings:
    • Compounds with additional hydroxyl or methoxy groups demonstrated increased HDAC inhibition.
    • The antiproliferative activity was closely linked to the compound's ability to induce apoptosis in cancer cells, evidenced by morphological changes observed under microscopy after treatment .

Case Studies and Research Findings

Case Study: Anticancer Activity
In a notable research effort, a library of 24 compounds based on the structure of this compound was synthesized and evaluated. The study highlighted that half of these compounds exhibited significant inhibitory actions against HCT-116 cells, with detailed molecular docking studies confirming their binding affinities to HDAC targets .

Table 1: Summary of Antiproliferative Activities

Compound NameIC50 (μM)Cell LineMechanism
Compound A0.69HCT-116HDAC Inhibition
Compound B2.29HeLaApoptosis Induction
Doxorubicin2.29HCT-116DNA Intercalation

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Backbone Modifications

Butanoic Acid Derivatives

Compounds such as 3-(4-Chlorophenyl)-4-(piperidin-1-yl)butanoic acid (9b) and 3-(4-Chlorophenyl)-4-morpholinobutanoic acid (9e) share the 4-chlorophenyl group but have a four-carbon backbone (butanoic acid) instead of six carbons. These analogs exhibit distinct physical properties:

  • Melting Points: 9b (146–149°C), 9e (166–168°C) vs.
  • Purity: 9b (85%), 9e (69%) vs. unspecified purity for the hexanoic acid derivative .

Biological Activity: The butanoic acid derivatives in demonstrated GABA-AT enzyme inhibition, with potency influenced by substituents (e.g., morpholino vs. thiomorpholino groups). The hexanoic acid derivative’s longer chain may alter binding affinity due to increased flexibility or hydrophobic interactions .

Hexanoic Acid Esters

Hexanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-, ethyl ester (CAS 71548-61-3) shares the hexanoic acid backbone but includes an ester group and a phenoxy substituent. This modification increases molecular weight (MW 370.35 vs. 226.7 for 3-(4-Chlorophenyl)hexanoic acid) and likely reduces polarity, enhancing membrane permeability .

Substituent Variations

Piperidine/Morpholine Substituents
  • 3-(4-Chlorophenyl)-4-thiomorpholinobutanoic acid (9f): Replacing oxygen with sulfur (thiomorpholine) increases lipophilicity (logP) and may alter metabolic stability .

In contrast, this compound lacks heterocyclic substituents, relying on the chlorophenyl group and carboxylic acid for interactions.

Cyclohexane and Aromatic Ring Modifications
  • 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: Incorporates a cyclohexane ring fused to the chlorophenyl group, introducing conformational rigidity. This contrasts with the flexible hexanoic acid chain in the target compound .
  • 3-(4-Chlorophenyl)acrylic acid: Features a conjugated double bond, enhancing resonance stabilization and acidity (pKa ~3–4 vs. ~4.5–5 for hexanoic acid derivatives) .

Electronic and Spectroscopic Properties

Computational studies on 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () revealed that electron-withdrawing groups (e.g., Cl) reduce HOMO-LUMO gaps, increasing reactivity. For this compound, the electron-withdrawing chlorine and carboxylic acid group likely stabilize the deprotonated form at physiological pH, influencing solubility and binding .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)hexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be achieved via Friedel-Crafts alkylation using 4-chlorobenzene and hexanoic acid derivatives, with Lewis acids (e.g., AlCl₃) as catalysts. Alternatively, malonic acid synthesis involves coupling 4-chlorophenylmagnesium bromide with diethyl hexanedioate, followed by hydrolysis and decarboxylation . Reaction optimization should focus on temperature control (e.g., 0–5°C for Grignard reactions) and stoichiometric ratios to minimize side products like over-alkylated derivatives. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :
  • Melting Point : Determine using differential scanning calorimetry (DSC) or capillary methods. Compare with structurally similar compounds (e.g., 3-(4-chlorophenyl)butanoic acid melts at ~120–122°C) .
  • Solubility : Perform phase-solubility studies in polar (water, methanol) and nonpolar solvents (hexane) to guide formulation. The chlorophenyl group reduces water solubility, requiring DMSO or ethanol for biological assays .
  • pKa : Use potentiometric titration or UV-Vis spectroscopy to assess acidity, critical for understanding ionization in physiological conditions .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase using fluorometric or colorimetric kits. Compare inhibition potency with known inhibitors (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across structurally similar chlorophenyl derivatives?

  • Methodological Answer :
  • Computational Modeling : Use tools like COSMO-RS to predict solubility based on electronic effects of substituents. For example, fluorinated analogs (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid) exhibit lower solubility due to increased hydrophobicity .
  • Experimental Validation : Perform parallel solubility tests under standardized conditions (e.g., 25°C, pH 7.4 buffer) to isolate substituent effects. Document deviations caused by crystallinity or polymorphic forms .

Q. What strategies improve the coupling efficiency of this compound to peptide or protein carriers in bioconjugate synthesis?

  • Methodological Answer :
  • Activation : Use carbodiimides (e.g., EDC) with NHS esters to form stable acyl intermediates, reducing hydrolysis. Monitor reaction progress via HPLC or LC-MS .
  • Steric Considerations : Introduce spacers (e.g., 6-aminohexanoic acid) between the chlorophenyl group and reactive site to minimize steric hindrance during conjugation .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : Use MetaPrint2D or GLORYx to identify potential Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. Focus on the hexanoic acid backbone and chlorophenyl moiety as reactive sites .
  • Validation : Compare predictions with in vitro hepatocyte or microsomal assays. For example, CYP450 enzymes may oxidize the hexanoic chain, forming hydroxylated metabolites detectable via LC-QTOF-MS .

Q. What experimental designs mitigate toxicity risks in in vivo studies?

  • Methodological Answer :
  • Acute Toxicity : Conduct OECD 423-guided dose escalation in rodents, monitoring for neurotoxicity (e.g., tremors) or hepatorenal damage via serum ALT/Creatinine levels. Chlorophenyl compounds may require lower doses due to bioaccumulation risks .
  • Metabolite Profiling : Identify toxic metabolites (e.g., reactive quinones from oxidation) using tandem mass spectrometry and block pathways with CYP inhibitors (e.g., ketoconazole) .

Key Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions for Grignard reactions to avoid hydrolysis .
  • Biological Assays : Include solvent controls (e.g., DMSO) to rule out vehicle effects .
  • Toxicity : Use metabolic stabilizers (e.g., NADPH regenerating systems) in liver microsome studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.